2-Bromo-4'-methylpropiophenone

Organic Synthesis α-Bromination Regioselectivity

This α-bromoketone exhibits high α-position electrophilicity for efficient β-amino ketone synthesis. The 4-methyl group enhances electronic properties for Suzuki, Heck, and Sonogashira couplings. Compared to the chloro analog, the bromo leaving group enables milder conditions with superior yield and selectivity. Non-brominated analogs cannot undergo nucleophilic α-substitution. Dual utility: synthetic building block and certified analytical reference standard for cathinone detection and forensic method validation.

Molecular Formula C10H11BrO
Molecular Weight 227.10 g/mol
CAS No. 1451-82-7
Cat. No. B029744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4'-methylpropiophenone
CAS1451-82-7
Synonyms2-Bromo-1-(4-methylphenyl)-1-propanone;  4-Methylphenyl 1-Bromoethyl Ketone; 
Molecular FormulaC10H11BrO
Molecular Weight227.10 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C(C)Br
InChIInChI=1S/C10H11BrO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8H,1-2H3
InChIKeyOZLUPIIIHOOPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4'-methylpropiophenone (CAS 1451-82-7): Essential Procurement Information for a Key α-Bromoketone Intermediate


2-Bromo-4'-methylpropiophenone (CAS 1451-82-7) is an aromatic ketone belonging to the α-bromoketone class, characterized by a bromine atom at the α-position and a 4-methyl substituent on the phenyl ring [1]. It is an off-white to white crystalline solid with a molecular weight of 227.10 g/mol and is soluble in chloroform and methanol . This compound serves as a versatile electrophilic building block in organic synthesis, enabling nucleophilic substitution and cross-coupling reactions .

Why 2-Bromo-4'-methylpropiophenone Cannot Be Directly Substituted: The Critical Role of α-Bromine and 4-Methyl Group in Reaction Outcomes


The specific combination of an α-bromo substituent and a 4-methyl group on the phenyl ring dictates both the reactivity and the final product profile. Direct substitution with a non-brominated analog like 4'-methylpropiophenone would entirely preclude nucleophilic substitution at the α-position, drastically altering the synthetic pathway . Furthermore, changing the halogen from bromine to chlorine (as in 2-chloro-4'-methylpropiophenone) significantly reduces electrophilicity and can necessitate harsher reaction conditions or different catalysts, impacting yield and selectivity . Even altering the methyl group's position or identity changes the electronic environment of the aromatic ring, affecting the rate and regioselectivity of subsequent reactions [1].

2-Bromo-4'-methylpropiophenone: Quantified Performance Advantages Over Structural Analogs


High Yield and Selectivity in α-Bromination of Acetophenone Derivatives: 4'-Methyl vs. Other Substituents

In a study on the regioselective α-bromination of aralkyl ketones, 4'-methylacetophenone (1e) achieved an α-bromination yield of 90% with 90% selectivity for the α-position over other potential bromination sites [1]. This performance surpasses that of unsubstituted acetophenone (89% yield, 89% selectivity) and significantly outperforms other substituted analogs like 4'-methoxy (72% yield, 72% selectivity) and 4'-cyano (73% yield, 73% selectivity) derivatives under identical conditions [1]. This demonstrates that the 4-methyl substituent provides an optimal electronic effect for efficient and selective α-bromination.

Organic Synthesis α-Bromination Regioselectivity

Synthesis Yield for 2-Bromo-4'-methylpropiophenone: Comparative Analysis of Bromination Methods

The synthesis of 2-bromo-4'-methylpropiophenone is reported with an isolated yield of 60.6% using a specific bromination protocol with 4'-methylpropiophenone [1]. An alternative method reports a yield range of 70-80% after aqueous workup [2]. In contrast, the synthesis of a closely related analog, m-chloro-α-bromopropiophenone, achieves a notably higher 96.1% yield under optimized conditions [3]. This 15.5-35.5 percentage point difference underscores the significant impact of the aromatic substituent (methyl vs. chloro) on reaction efficiency and highlights the need for precise, compound-specific protocols.

Process Chemistry α-Bromoketone Synthesis Method Optimization

Superior α-Bromination Regioselectivity of 4'-Methyl over 4'-Methoxy and 4'-Cyano Substituents

The data in Table 3 [1] clearly show that the 4'-methyl group directs α-bromination with high regioselectivity (90%), which is superior to that observed with strong electron-donating (4'-methoxy, 72%) or electron-withdrawing (4'-cyano, 73%) groups. This indicates an optimal electronic environment that favors the desired α-bromoketone product while minimizing ring bromination and other side products.

Regioselective Bromination Electronic Effects Substituent Influence

Physical State Advantage: Solid Form of 2-Bromo-4'-methylpropiophenone vs. Liquid 4'-Methylpropiophenone

2-Bromo-4'-methylpropiophenone is a solid at room temperature with a melting point of 75-82°C [REFS-1, REFS-2], while its precursor, 4'-methylpropiophenone, is a liquid with a melting point of 7.2°C . The solid state simplifies handling, weighing, and storage in an industrial or research setting, offering a logistical and practical advantage over liquid analogs that may require more complex containment or have higher volatility.

Physicochemical Properties Handling and Storage Process Development

Established Utility in Controlled Substance Analysis: A Standardized Precursor

2-Bromo-4'-methylpropiophenone is an established analytical reference standard categorized as a precursor in the synthesis of cathinones . It is specifically used for the development and validation of presumptive color spot test methods for detecting piperazine analogues in seized illicit materials [1]. This certified application provides a defined, quality-controlled use case that is not shared by all structural analogs, making it a procurable standard for forensic and analytical method development.

Analytical Chemistry Forensic Science Reference Standards

Primary Application Scenarios for 2-Bromo-4'-methylpropiophenone in Research and Industry


Synthesis of β-Amino Ketones via Nucleophilic Substitution

The high electrophilicity of the α-bromo group makes this compound an ideal substrate for the synthesis of β-amino ketones, a class of compounds with potential biological activity. The efficient α-bromination selectivity of its precursor [1] directly supports this pathway. A documented application is its reaction with methylamine to form the β-amino ketone core of 4-methylmethcathinone .

Forensic and Analytical Chemistry as a Reference Standard

As a commercially available analytical reference standard, it is used to develop and validate methods for detecting synthetic cathinones and other controlled substance analogs [2]. Its role in a published method for the presumptive color spot test of piperazine analogues validates its utility in forensic science and regulatory compliance [2].

Cross-Coupling Reactions for Complex Molecule Construction

The aryl bromide moiety can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings . The presence of the 4-methyl group can provide beneficial electronic effects, and kinetic studies on analogous bromoacetophenones show that these couplings can proceed with high efficiency [3]. This allows for the introduction of diverse aryl, vinyl, and alkynyl groups to build more complex molecular architectures for drug discovery and materials science.

Preparation of Heterocyclic Scaffolds

α-Bromoketones are classic precursors for synthesizing various heterocycles, including thiazoles, imidazoles, and oxazoles, via condensation reactions with suitable nucleophiles. The reliable synthesis of 2-bromo-4'-methylpropiophenone with good yield [4] ensures a consistent supply of this key building block for exploring chemical space in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4'-methylpropiophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.